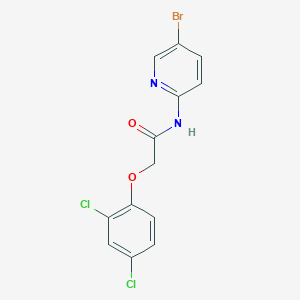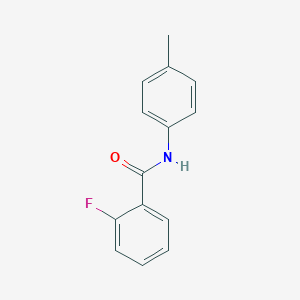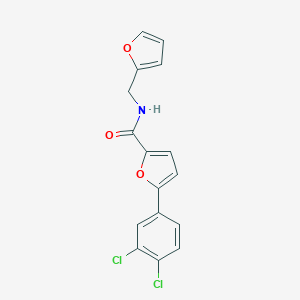
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione, also known as EPTAD, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively researched for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may have potential therapeutic applications in Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione may alter gene expression patterns and have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its relatively low toxicity compared to other thiazolidinediones. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has also been shown to have a high selectivity for its target enzymes, which reduces the risk of off-target effects. However, one of the limitations of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione. One area of research is to further elucidate the mechanism of action of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and its effects on various signaling pathways. Another area of research is to investigate the potential therapeutic applications of 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione in other diseases such as obesity, cardiovascular disease, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione and improving its solubility for in vivo administration.
Conclusion:
In conclusion, 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-diabetic, and neuroprotective properties. 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione acts through multiple pathways, including activation of the AMPK pathway and inhibition of HDACs. While 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione has several advantages, such as low toxicity and high selectivity, it also has limitations such as poor solubility. Future research on 5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione could lead to the development of new therapies for various diseases.
Métodos De Síntesis
5-(4-Ethoxy-phenylamino)-thiazolidine-2,4-dione can be synthesized by reacting ethyl 4-aminobenzoate with thiosemicarbazide in the presence of acetic acid and then cyclizing the resulting product with acetic anhydride. The final product is then purified by recrystallization.
Propiedades
Fórmula molecular |
C11H12N2O3S |
|---|---|
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
5-(4-ethoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-8-5-3-7(4-6-8)12-10-9(14)13-11(15)17-10/h3-6,10,12H,2H2,1H3,(H,13,14,15) |
Clave InChI |
OUVVLTAOIXDUGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)





![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)